Cas no 874492-07-6 (3-Chloro-2-ethoxy-5-nitropyridine)

3-Chloro-2-ethoxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-ethoxy-5-nitropyridine
- SCHEMBL14923663
- 874492-07-6
- DB-193882
-
- インチ: InChI=1S/C7H7ClN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3
- InChIKey: FSEWFELDLLONEG-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=C(C=N1)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 202.0145198g/mol
- どういたいしつりょう: 202.0145198g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-Chloro-2-ethoxy-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029182655-1g |
3-Chloro-2-ethoxy-5-nitropyridine |
874492-07-6 | 95% | 1g |
$413.56 | 2023-08-31 | |
Chemenu | CM176149-1g |
3-chloro-2-ethoxy-5-nitropyridine |
874492-07-6 | 95% | 1g |
$489 | 2021-08-05 | |
Chemenu | CM176149-5g |
3-chloro-2-ethoxy-5-nitropyridine |
874492-07-6 | 95% | 5g |
$1066 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744927-1g |
3-Chloro-2-ethoxy-5-nitropyridine |
874492-07-6 | 98% | 1g |
¥5071.00 | 2024-04-27 |
3-Chloro-2-ethoxy-5-nitropyridine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-Chloro-2-ethoxy-5-nitropyridineに関する追加情報
Comprehensive Overview of 3-Chloro-2-ethoxy-5-nitropyridine (CAS No. 874492-07-6): Properties, Applications, and Industry Insights
3-Chloro-2-ethoxy-5-nitropyridine (CAS No. 874492-07-6) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative is characterized by its unique molecular structure, combining chloro, ethoxy, and nitro functional groups, which contribute to its reactivity and versatility in synthetic applications. With the rise of precision chemistry and green synthesis trends, researchers are increasingly exploring compounds like 3-Chloro-2-ethoxy-5-nitropyridine for their potential in sustainable drug development and crop protection solutions.
The compound's CAS number 874492-07-6 serves as a critical identifier in global chemical databases, ensuring accurate tracking in regulatory and safety documentation. Its molecular formula (C7H7ClN2O3) and weight (202.6 g/mol) make it particularly valuable for small-molecule drug discovery, a field experiencing exponential growth due to advancements in AI-driven molecular design. Recent patent analyses reveal that derivatives of nitropyridine compounds are being investigated for their bioactivity in neurological and metabolic disorders, aligning with current healthcare priorities.
From a synthetic chemistry perspective, 3-Chloro-2-ethoxy-5-nitropyridine demonstrates remarkable regioselectivity in nucleophilic substitution reactions, making it a preferred intermediate for constructing complex pharmacophores. Its ethoxy group enhances solubility in organic solvents, addressing a common challenge in API formulation (Active Pharmaceutical Ingredient) development. Industry reports indicate growing demand for such tailored intermediates, particularly in the manufacture of next-generation antimicrobials and enzyme inhibitors.
Environmental considerations surrounding nitropyridine synthesis have led to innovations in catalytic processes. Modern flow chemistry techniques now enable more efficient production of 874492-07-6 with reduced waste generation, responding to the chemical industry's push toward green chemistry principles. Analytical studies using HPLC-MS and NMR spectroscopy confirm the compound's stability under various conditions, an essential factor for quality control in manufacturing settings.
Market intelligence suggests that 3-Chloro-2-ethoxy-5-nitropyridine is gaining traction in crop science applications, particularly in developing novel plant growth regulators. Its structural features allow for targeted modifications that can influence specific biochemical pathways in plants, coinciding with the agricultural sector's need for sustainable pest management solutions. Researchers are also investigating its potential as a precursor for fluorescent markers used in biological imaging.
Quality specifications for CAS 874492-07-6 typically require ≥98% purity, with strict controls on residual solvents and heavy metals. The compound's physicochemical properties—including its melting point (128-131°C) and logP value (1.62)—make it suitable for various drug delivery systems. Recent publications highlight its utility in creating prodrug formulations that demonstrate improved bioavailability profiles.
Emerging applications in material science have expanded the relevance of 3-Chloro-2-ethoxy-5-nitropyridine beyond traditional chemistry domains. Its incorporation into coordination polymers and metal-organic frameworks (MOFs) shows promise for developing advanced molecular sensors. This interdisciplinary potential aligns with current scientific trends favoring convergence research approaches.
Storage and handling protocols for 874492-07-6 emphasize protection from moisture and light, with recommendations for desiccated conditions at 2-8°C. The compound's shelf stability and compatibility with common laboratory reagents contribute to its practicality in both academic and industrial research environments. Analytical method development for this compound frequently employs reverse-phase chromatography techniques.
Future research directions for 3-Chloro-2-ethoxy-5-nitropyridine may explore its potential in photodynamic therapy agents or as a building block for bioconjugates. The compound's structural flexibility allows for diverse derivatization strategies, particularly relevant in the context of personalized medicine development. Ongoing studies continue to uncover new aspects of its structure-activity relationships across various biological targets.
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